2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H16N6O3S2 and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
The compound has been utilized as a versatile precursor in the synthesis of various heterocycles. For instance, Fadda et al. (2017) employed a related thiadiazole moiety to create a range of heterocyclic compounds, such as pyrrole, pyridine, and coumarin derivatives, which were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research underscores the compound's role in developing novel insecticidal agents with potential agricultural applications Fadda, Salam, Tawfik, Anwar, & Etman, 2017.
Antimicrobial and Antitumor Activities
The chemical framework of the compound has been explored for antimicrobial and antitumor activities. For example, Bondock et al. (2008) utilized a similar cyanoacetamide derivative as a key intermediate to synthesize new heterocycles, including coumarin, pyridine, and pyrrole derivatives, which were tested for antimicrobial properties. This indicates the compound's potential as a scaffold for developing new antimicrobial agents Bondock, Rabie, Etman, & Fadda, 2008.
Radiolabeling and Imaging
The compound's structural motif has been adapted for radiolabeling and imaging applications. Dollé et al. (2008) described the synthesis of a fluorine-18 labeled derivative for positron emission tomography (PET) imaging, highlighting its utility in biological and medical imaging studies Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008.
Central Nervous System Activity
Further research has explored derivatives of the compound for their potential central nervous system (CNS) depressant activity. Manjunath et al. (1997) synthesized 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and related compounds, evaluating their sedative effects, thus indicating the potential for CNS-related therapeutic applications Manjunath, Mohan, Naragund, & Shishoo, 1997.
properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3S2/c1-4-10-18-19-14(26-10)17-9(22)7-25-8-5-6-16-12-11(8)13(23)21(3)15(24)20(12)2/h5-6H,4,7H2,1-3H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOJMRDENLMILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
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